molecular formula C8H7F2NO3 B8028096 1,3-Difluoro-4-ethoxy-2-nitrobenzene

1,3-Difluoro-4-ethoxy-2-nitrobenzene

Cat. No.: B8028096
M. Wt: 203.14 g/mol
InChI Key: IIFLHONFMFLZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-4-ethoxy-2-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with fluorine atoms at positions 1 and 3, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 2. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 219.14 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a subject of interest in organic synthesis and agrochemical research.

Properties

IUPAC Name

1-ethoxy-2,4-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-2-14-6-4-3-5(9)8(7(6)10)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFLHONFMFLZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,4-difluoro-3-nitrobenzene typically involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve continuous synthesis methods using microreactor systems. These systems offer high-quality mass and heat transfer, allowing reactions to occur at higher temperatures than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide are often used.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,4-difluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form amines, which can then interact with biological molecules. The ethoxy and difluoro groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Data Table: Substituent Comparison

Compound Name Substituents Positions Molecular Formula Similarity Score Key Features
1,3-Difluoro-4-ethoxy-2-nitrobenzene 2 F, 1 OEt, 1 NO₂ 1, 3, 4, 2 C₈H₇F₂NO₃ High electron-withdrawing effects from F and NO₂; steric hindrance from OEt
2-Ethoxy-1-fluoro-4-nitrobenzene 1 F, 1 OEt, 1 NO₂ 1, 2, 4 C₈H₈FNO₃ 0.84 Reduced electron-withdrawing effects (single F); NO₂ para to OEt
4-Chloro-1-ethoxy-2-nitrobenzene 1 Cl, 1 OEt, 1 NO₂ 1, 4, 2 C₈H₈ClNO₃ Stronger electron-withdrawing effects from Cl vs. F; increased steric bulk
2-Fluoro-1,3-dimethoxy-4-nitrobenzene 1 F, 2 OMe, 1 NO₂ 2, 1, 3, 4 C₈H₈FNO₅ 0.72 Electron-donating OMe groups offset NO₂/F effects

Key Observations :

  • Fluorine vs.
  • Positional Effects: The para relationship between NO₂ and OEt in 2-Ethoxy-1-fluoro-4-nitrobenzene alters resonance stabilization compared to the target compound’s meta arrangement .
  • Steric Impact : The ethoxy group in the target compound introduces greater steric hindrance than methoxy analogs, affecting reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.